molecular formula C18H29N5O B6811705 N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide

N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide

Cat. No.: B6811705
M. Wt: 331.5 g/mol
InChI Key: WDGOIYMIXGRGMU-UHFFFAOYSA-N
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Description

N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring linked to an azaspiro structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c1-2-11-23-15-16(20-21-23)14-19-17(24)22-12-6-9-18(10-13-22)7-4-3-5-8-18/h2,15H,1,3-14H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGOIYMIXGRGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(N=N1)CNC(=O)N2CCCC3(CCCCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide typically involves a multi-step process. One common method includes the Cu(I)-catalyzed [3+2] dipolar cycloaddition reaction between N-substituted (prop-2-yn-1-yl)amines and azido compounds . This reaction forms the triazole ring, which is then linked to the azaspiro structure through subsequent reactions involving amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the azaspiro structure, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the triazole ring.

Scientific Research Applications

N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This inhibition can help manage blood glucose levels in diabetic patients.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and azaspiro compounds, such as:

Uniqueness

N-[(1-prop-2-enyltriazol-4-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide is unique due to its specific combination of a triazole ring and an azaspiro structure. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other compounds.

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